Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a chromeno-pyrrol ring system, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be achieved through a multi-step process involving the following key reactions:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the chromeno-pyrrol ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly in the context of anti-tubercular activity .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, including anti-cancer and anti-microbial activities .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. For instance, in anti-tubercular activity, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 6-methyl-1,3-benzothiazol-2-yl derivatives share structural similarities and are studied for similar applications.
Chromeno-Pyrrol Derivatives: These compounds have similar ring systems and are also explored for their biological activities.
Uniqueness
What sets Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its multi-functional nature makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C27H18N2O5S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C27H18N2O5S/c1-14-7-12-18-20(13-14)35-27(28-18)29-22(15-8-10-16(11-9-15)26(32)33-2)21-23(30)17-5-3-4-6-19(17)34-24(21)25(29)31/h3-13,22H,1-2H3 |
InChI Key |
SUFWAWQQJRQOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(=O)OC |
Origin of Product |
United States |
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